molecular formula C13H13N3O4 B2432301 N-(3,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide CAS No. 2034620-72-7

N-(3,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide

Cat. No.: B2432301
CAS No.: 2034620-72-7
M. Wt: 275.264
InChI Key: NLNULSDWZVFMJY-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a hydroxyl group and a carboxamide group, as well as a dimethoxyphenyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 3,4-dimethoxybenzaldehyde, which undergoes a series of reactions to form the desired compound. The key steps include:

    Formation of 3,4-dimethoxybenzaldehyde: This can be achieved through the oxidation of 3,4-dimethoxytoluene using oxidizing agents such as potassium permanganate or chromium trioxide.

    Synthesis of 3,4-dimethoxyphenylacetic acid: The benzaldehyde is then converted to the corresponding phenylacetic acid via a Grignard reaction followed by acidic workup.

    Cyclization to form the pyrimidine ring: The phenylacetic acid derivative undergoes cyclization with urea or thiourea under acidic or basic conditions to form the pyrimidine ring.

    Introduction of the carboxamide group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LAH) or borane.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: PCC, DMP, or chromium trioxide in dichloromethane (DCM).

    Reduction: LAH in tetrahydrofuran (THF) or borane in THF.

    Substitution: NaH or KOtBu in dimethyl sulfoxide (DMSO) or THF.

Major Products Formed

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized as a corrosion inhibitor for mild steel in acidic environments.

Comparison with Similar Compounds

N-(3,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical properties and reactivity, making it valuable for diverse applications.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-19-10-4-3-8(5-11(10)20-2)16-13(18)9-6-12(17)15-7-14-9/h3-7H,1-2H3,(H,16,18)(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNULSDWZVFMJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC(=O)NC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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